N-(3,4-difluorophenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide
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Description
N-(3,4-difluorophenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C23H15F2N3O3S2 and its molecular weight is 483.51. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis The study of crystal structures of sulfanylacetamides, including those with complex substituents on the pyrimidine ring, reveals insights into their conformation and intramolecular interactions. These studies are foundational for understanding the molecular geometry, stability, and potential binding interactions of such compounds (Subasri et al., 2016). Another study on similar compounds highlights the importance of crystallography in revealing the folded conformation of the molecules, which is stabilized by intramolecular hydrogen bonding (Subasri et al., 2017).
Antifolate Activity Antifolates are a class of compounds that inhibit enzymes involved in the folate pathway, crucial for DNA synthesis. Research on derivatives of thieno[2,3-d]pyrimidine has demonstrated potent dual inhibitory activity against human thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes critical in the folate pathway of cells. Such compounds are explored for their therapeutic potential in cancer treatment due to their ability to interfere with tumor cell proliferation (Gangjee et al., 2008).
Synthesis of Novel Compounds The development of novel compounds with specific biological activities is a significant area of research. For instance, the synthesis and characterization of new derivatives that could potentially exhibit antitumor activities are ongoing. Such efforts include the creation of compounds based on the thiophene and pyrrolopyrimidine frameworks, highlighting the versatility and potential therapeutic relevance of these chemical structures (Alqasoumi et al., 2009).
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-[[4-oxo-3-(thiophen-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F2N3O3S2/c24-16-8-7-13(10-17(16)25)26-19(29)12-33-23-27-20-15-5-1-2-6-18(15)31-21(20)22(30)28(23)11-14-4-3-9-32-14/h1-10H,11-12H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCFRYITBSXKOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=N3)SCC(=O)NC4=CC(=C(C=C4)F)F)CC5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F2N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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